molecular formula C13H16NO2PS B14488138 Phosphonamidothioic acid, P-methyl-N-(1-naphthalenyloxy)-, O-ethyl ester CAS No. 63815-53-2

Phosphonamidothioic acid, P-methyl-N-(1-naphthalenyloxy)-, O-ethyl ester

Cat. No.: B14488138
CAS No.: 63815-53-2
M. Wt: 281.31 g/mol
InChI Key: HNKLAYIXVYKDPX-UHFFFAOYSA-N
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Description

Phosphonamidothioic acid, P-methyl-N-(1-naphthalenyloxy)-, O-ethyl ester is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphonamidothioic acid, P-methyl-N-(1-naphthalenyloxy)-, O-ethyl ester typically involves the reaction of P-methyl-N-(1-naphthalenyloxy)phosphonamidothioic acid with an ethylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Phosphonamidothioic acid, P-methyl-N-(1-naphthalenyloxy)-, O-ethyl ester undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into phosphonamidothioic acid derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Phosphonamidothioic acid, P-methyl-N-(1-naphthalenyloxy)-, O-ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phosphonamidothioic acid, P-methyl-N-(1-naphthalenyloxy)-, O-ethyl ester involves its interaction with specific molecular targets. It can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

  • Phosphonamidothioic acid, P-methyl-N-(1-naphthalenyloxy)-, O-methyl ester
  • Phosphonamidothioic acid, P-methyl-N-(1-naphthalenyloxy)-, O-propyl ester
  • Phosphonamidothioic acid, P-methyl-N-(1-naphthalenyloxy)-, O-butyl ester

Uniqueness

Phosphonamidothioic acid, P-methyl-N-(1-naphthalenyloxy)-, O-ethyl ester is unique due to its specific ester group, which influences its reactivity and interactions with other molecules. This makes it particularly useful in applications where precise control over chemical reactions is required.

Properties

CAS No.

63815-53-2

Molecular Formula

C13H16NO2PS

Molecular Weight

281.31 g/mol

IUPAC Name

1-[[ethoxy(methyl)phosphinothioyl]amino]oxynaphthalene

InChI

InChI=1S/C13H16NO2PS/c1-3-15-17(2,18)14-16-13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,3H2,1-2H3,(H,14,18)

InChI Key

HNKLAYIXVYKDPX-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(C)NOC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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